6-(Bromometil)nicotinato de etilo

Descripción general

Descripción

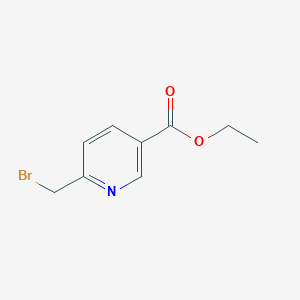

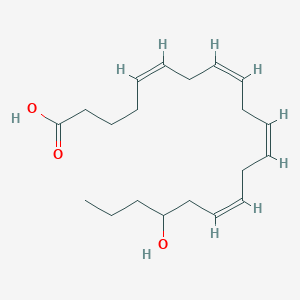

Ethyl 6-(bromomethyl)nicotinate is a chemical compound with the CAS Number: 178264-57-8 . It has a molecular weight of 244.09 and its IUPAC name is ethyl 6-(bromomethyl)nicotinate .

Synthesis Analysis

A visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .Molecular Structure Analysis

The InChI code for Ethyl 6-(bromomethyl)nicotinate is 1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 6-(bromomethyl)nicotinate is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

6-(Bromometil)nicotinato de etilo: Un análisis completo de las aplicaciones de investigación científica

Síntesis orgánica: El this compound es un reactivo versátil en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Sirve como un agente alquilante que puede introducir el grupo bromometil en varios sustratos, facilitando transformaciones posteriores como reacciones de acoplamiento cruzado. Este compuesto se ha utilizado en la síntesis de derivados de [1,3]dioxolo[4,5-g]quinolina-7-carboxilato bajo condiciones inducidas por luz visible, mostrando su potencial para futuras manipulaciones de grupos funcionales .

Safety and Hazards

Ethyl 6-(bromomethyl)nicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Mecanismo De Acción

Target of Action

It is known that nicotine and its derivatives often interact with nicotinic acetylcholine receptors

Mode of Action

Nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors, stimulating these receptors and causing a range of physiological responses

Biochemical Pathways

Nicotine is metabolized via the pyridine and pyrrolidine pathways, and a hybrid of these two pathways (also known as the VPP pathway) has been identified in certain bacteria . In the hybrid pathway, nicotine is catabolized into fumaric acid via 10 steps, which then enters the TCA cycle . It’s possible that Ethyl 6-(bromomethyl)nicotinate may be metabolized via similar pathways, but this hypothesis requires further investigation.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Ethyl 6-(bromomethyl)nicotinate, it’s known that the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other environmental factors that could influence its action include pH, presence of other substances, and specific conditions within the body or environment where the compound is present.

Análisis Bioquímico

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, often acting as alkylating agents .

Molecular Mechanism

Bromomethyl groups are known to be reactive and can form covalent bonds with various biomolecules .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of Ethyl 6-(bromomethyl)nicotinate in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of Ethyl 6-(bromomethyl)nicotinate in animal models .

Metabolic Pathways

It is known that nicotinate, a related compound, is involved in various metabolic pathways, including the metabolism of cofactors and vitamins .

Transport and Distribution

There is currently no available data on the transport and distribution of Ethyl 6-(bromomethyl)nicotinate within cells and tissues .

Propiedades

IUPAC Name |

ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLWROJDKJMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623917 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178264-57-8 | |

| Record name | Ethyl 6-(bromomethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Amino-2-oxoethyl)thio]acetic acid](/img/structure/B175270.png)

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)